REACTION_CXSMILES
|
Cl.[SH:2][CH2:3][CH2:4][NH2:5].C(=O)([O-])[O-].[K+].[K+].[C:12](Cl)(=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16].ClCCl>O>[SH:2][CH2:3][CH2:4][NH:5][C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
Cl.SCCN
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The batch was stirred at 40° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
a phase separation
|
Type
|
WASH
|
Details
|
The organic phase was washed with 50 ml of 20% strength ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |